![molecular formula C11H12N2O3S3 B5605712 N-methyl-4-{[(2-thienylmethyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5605712.png)
N-methyl-4-{[(2-thienylmethyl)amino]sulfonyl}-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related sulfur-containing compounds, such as methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates, involves the reaction of 3-alkoxy-2-aryl(or methyl)sulfonylacrylonitriles with methyl thioglycolate in the presence of triethylamine. This method represents a convenient route to produce 4-arylsulfonyl-3-carboxamidothiophenes, showcasing the chemical flexibility and synthetic accessibility of thiophene derivatives (Stephens, Price, & Sowell, 1999).
Molecular Structure Analysis
Single crystal X-ray diffraction methods have been employed to study the molecular structure of closely related thiophene derivatives. These studies provide detailed information on the atomic arrangement, confirming structures via IR, 1H, and 13C NMR spectroscopy, and mass spectrometry. Such analyses contribute to our understanding of the spatial arrangement and electronic properties of these molecules (Ramazani, Kazemizadeh, Ślepokura, & Lis, 2011).
Chemical Reactions and Properties
The reactivity of N-sulfonylimines with N-methoxymethyl-N-methylcarbamoyl(trimethyl)silane under catalyst-free conditions to afford α-(N-sulfonyl)amino-N-methoxymethyl-N-methylamides highlights the diverse chemical reactions these compounds undergo. Such reactions are pivotal for synthesizing a wide range of sulfur-containing compounds with varying functional groups and properties (Liu, Guo, & Chen, 2015).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, of sulfur-containing compounds are influenced by their molecular structure. Studies on compounds like N-methylaminomethanesulfonic acid reveal the importance of hydrogen bonding and molecular orientation in determining these physical properties. Understanding these characteristics is essential for the practical application and manipulation of these compounds in various chemical contexts (Cameron, Chute, & Knop, 1984).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are crucial for the application of sulfur-containing compounds in chemical synthesis and biological systems. The study of prodrug forms for the sulfonamide group, focusing on water-soluble amino acid derivatives of N-methylsulfonamides, showcases the potential for creating biologically active compounds with specific properties, such as enhanced solubility and targeted drug delivery mechanisms (Larsen, Bundgaard, & Lee, 1988).
properties
IUPAC Name |
N-methyl-4-(thiophen-2-ylmethylsulfamoyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S3/c1-12-11(14)10-5-9(7-18-10)19(15,16)13-6-8-3-2-4-17-8/h2-5,7,13H,6H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFMPKVURCYDSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CS1)S(=O)(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.